

Comprehensive Technical Analysis of Aluminum Phthalocyanine Chloride Vibrational Spectroscopy

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Compound Focus: Aluminum phthalocyanine chloride

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Introduction to Aluminum Phthalocyanine Chloride

Aluminum Phthalocyanine Chloride (AlPcCl) is an organometallic compound with the chemical formula $C_{32}H_{16}AlClN_8$ that belongs to the family of metal phthalocyanines. This complex exhibits **exceptional thermal stability** and can be readily deposited as high-quality thin films via thermal evaporation without dissociation [1]. The compound features a central aluminum ion (Al^{3+}) coordinated to four nitrogen atoms of the phthalocyanine ring and one chlorine atom, creating a distinctive **five-coordinate complex** [2]. AlPcCl has garnered significant research interest due to its versatile applications in organic electronics including gas sensors, solar cells, light-emitting diodes [1], and particularly in photodynamic therapy (PDT) for cancer treatment [3] [4].

The structural and vibrational characterization of AlPcCl is essential for optimizing its performance in these applications. Vibrational spectroscopy, primarily through **Fourier-transform infrared (FT-IR)** and **Raman spectroscopy**, provides critical insights into molecular structure, bonding characteristics, and intermolecular interactions. When complemented by computational approaches such as **density functional theory (DFT)**, these techniques enable comprehensive assignment of vibrational modes and prediction of spectroscopic properties [1].

Experimental Methodologies for Vibrational Analysis

Sample Preparation and Characterization Techniques

Table: Experimental Techniques for AlPcCl Vibrational Analysis

Technique	Instrumentation	Spectral Range	Resolution	Sample Forms
FT-IR Spectroscopy	ATI Mattson Infinity Series FTIR	4000-400 cm^{-1}	4.0 cm^{-1}	Powder, thin films
FT-Raman Spectroscopy	Perkin-Elmer Multiview Accessory	Not specified	Not specified	Powder
Solid-state ^{27}Al NMR	Multiple field strengths (11.7, 14.1, 21.1 T)	Not applicable	High field for tensor analysis	Powdered samples
UV-Vis Spectroscopy	UV/Visible Ultrospec 2100 pro	300-800 nm	Not specified	Solution, thin films

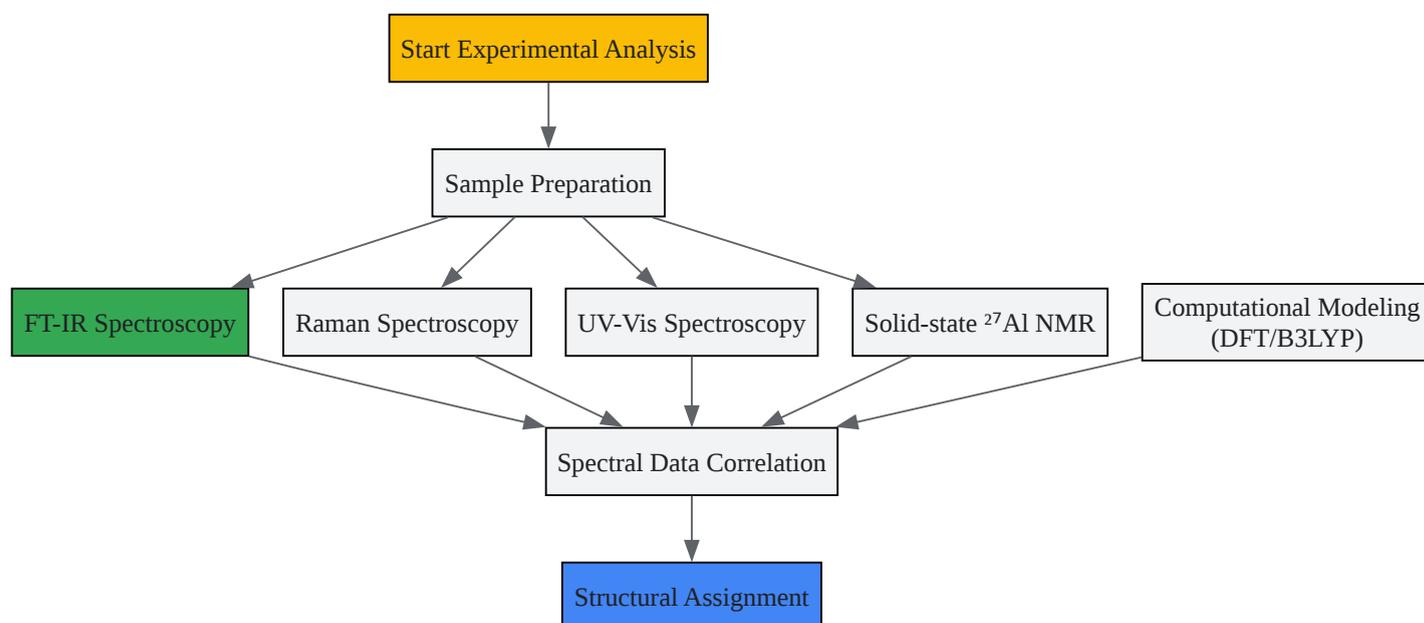
For infrared spectroscopy analysis, AlPcCl powder obtained from Sigma-Aldrich (85% purity) is typically used as received without further purification [1] [3]. For FT-IR measurements in powder form, the sample is often prepared using standard potassium bromide (KBr) pellet techniques. Thin film samples for optical studies can be deposited onto quartz substrates using **thermal evaporation techniques** under high vacuum conditions [5]. For solution studies in binary water/ethanol systems, stock solutions are prepared at 0.7 mmol L^{-1} in anhydrous ethanol and stored at 4°C to maintain stability [3].

Computational Methods

Quantum chemical calculations employing **density functional theory (DFT)** with the **B3LYP functional** and **6-311G basis set** have proven effective for simulating vibrational spectra and predicting molecular properties of AlPcCl [1]. These computations allow for:

- Determination of **optimized molecular geometries**
- Calculation of **harmonic vibrational frequencies**
- Prediction of **thermochemical parameters**
- Analysis of **HOMO-LUMO energy gaps** and frontier molecular orbitals
- Simulation of infrared and Raman spectral profiles

The computational approach typically begins with geometry optimization followed by frequency calculations to confirm the identification of true minima on the potential energy surface (absence of imaginary frequencies) [1]. The theoretical values obtained require scaling factors (typically 0.96-0.98) to account for anharmonicity and basis set limitations when comparing with experimental data.



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Figure 1: Integrated workflow for experimental and computational vibrational analysis of AlPcCl

Key Spectroscopic Findings and Structural Insights

Molecular Geometry and Electronic Structure

Computational studies reveal detailed structural parameters for AlPcCl. The central aluminum atom forms bonds with four nitrogen atoms of the phthalocyanine ring with bond lengths of approximately **1.996-2.000 Å** and with the chlorine atom at **2.258-2.285 Å** depending on the computational method used [1]. The phthalocyanine ring itself exhibits aromatic character with bond lengths alternating between 1.390 Å and 1.455 Å in the conjugated system [1].

Solid-state ^{27}Al NMR studies provide direct insight into the aluminum coordination environment, revealing **quadrupolar coupling constants (CQ)** ranging from **5.40 to 10.0 MHz** and **asymmetry parameters (η)** between **0.10 and 0.50** [2]. These studies have also identified the largest directly observed ^{27}Al chemical shielding anisotropy to date, with a span of **120 ± 10 ppm** [2], indicating a highly asymmetric electronic environment around the aluminum nucleus.

Vibrational Frequency Assignments

Table: Experimental and Computational Vibrational Frequencies of AlPcCl

Vibrational Mode Description	Experimental Frequency (cm ⁻¹)	Computational Frequency (cm ⁻¹)	Spectral Technique
C-H stretching vibrations	3040-3070	3050-3085	FT-IR
C-C/C-N stretching in isoindole	1500-1600	1495-1610	FT-IR, Raman
Phthalocyanine ring breathing	1330-1340	1325-1342	FT-IR, Raman
C-N-C axial stretching	1285-1290	1280-1288	FT-IR
Al-N stretching vibrations	280-350	275-345	FT-IR
Al-Cl stretching vibration	~250	~255	FT-IR

The vibrational spectra of AlPcCl display characteristic patterns common to phthalocyanine compounds but with aluminum- and chlorine-specific modes. The high-frequency region ($3000\text{-}3100\text{ cm}^{-1}$) is dominated by aromatic C-H stretching vibrations [1]. The fingerprint region ($1200\text{-}1600\text{ cm}^{-1}$) contains complex patterns arising from mixed C-C/C-N stretching vibrations within the isoindole units and the extended conjugated system [1]. The low-frequency region ($200\text{-}400\text{ cm}^{-1}$) reveals metal-ligand vibrations, including Al-N stretching at $280\text{-}350\text{ cm}^{-1}$ and the Al-Cl stretching vibration at approximately 250 cm^{-1} [1].

DFT calculations at the B3LYP/6-311G level have proven particularly effective for assigning these vibrational modes, showing excellent agreement with experimental observations when accounting for intermolecular interactions present in experimental solid-state samples that are absent in gas-phase computational models [1].

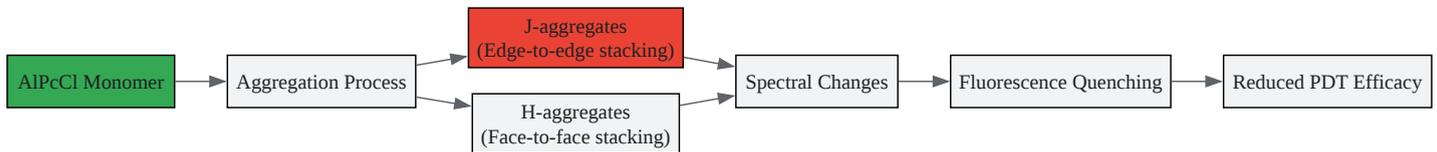
Electronic Transitions and Optical Properties

UV-Vis spectroscopy of AlPcCl reveals two characteristic absorption bands common to phthalocyanines: the intense **Q-band** in the $600\text{-}700\text{ nm}$ region (max $\approx 672\text{ nm}$ in ethanol) corresponding to $\pi \rightarrow \pi^*$ transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), and the **B-band** (Soret band) around 350 nm attributed to deeper $\pi \rightarrow \pi^*$ transitions [3] [6].

The HOMO-LUMO energy gap calculated using DFT/B3LYP/6-311G methods provides insight into the electronic structure and is consistent with the optical absorption edge observed experimentally [1]. For thin films, the fundamental energy gap for direct transitions has been determined to be in the range of **2.47-2.59 eV** for as-deposited films and **2.24-2.44 eV** for annealed films [5], indicating potential for tuning optical properties through thermal processing.

Aggregation Behavior and Solvent Effects

A critical factor influencing the vibrational and optical properties of AlPcCl is its **strong aggregation tendency** in solution, particularly in aqueous environments [3] [4]. The aggregation behavior exhibits a pronounced concentration dependence and is significantly affected by solvent composition.



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Figure 2: Aggregation pathways of AlPcCl in solution and consequences for photophysical properties

In binary water/ethanol mixtures, the **critical aggregation percentage** occurs at approximately **50% water content (v/v)** [3]. Below 40% water content, AlPcCl exists predominantly in the monomeric form, while above 50% water, the formation of J-type aggregates is favored [3]. This aggregation phenomenon directly impacts the photophysical properties, with thermodynamic parameters indicating an **exothermic aggregation process** ($\Delta H = -42.9$ kJ/mol) driven primarily by **enthalpic contributions** [3].

The aggregation process leads to significant changes in both vibrational and electronic spectra, including broadening of infrared bands, shifts in absorption maxima, and most notably, severe fluorescence quenching which substantially reduces photodynamic efficacy for therapeutic applications [3] [4].

Advanced Applications and Research Frontiers

Photodynamic Therapy and Drug Delivery Systems

The aggregation behavior of AlPcCl presents a significant challenge for its application in photodynamic therapy (PDT). To address this limitation, **nanoparticle-based drug delivery systems** have been developed [4]. Association of AlPcCl with **poly(methyl vinyl ether-co-maleic anhydride) nanoparticles** has proven effective in maintaining the photosensitizer in its monomeric form in aqueous environments, thereby preserving its photodynamic activity [4]. These third-generation photosensitizer systems show enhanced **photophysical and photochemical properties** in aqueous media and maintain efficacy against cancerous cell lines in vitro [4].

Laser Control of Optical Response

Recent advances have demonstrated that the optical response of AlPcCl in the liquid phase can be dynamically modified through interaction with intense laser fields [6]. Using a transient-absorption measurement scheme with femtosecond laser pulses, researchers have achieved control over the optical dipole response during time windows on the order of **100 femtoseconds** [6]. These effects can be explained by **laser-induced coherent coupling dynamics** between the ground state and a bath of excited states, reproducible using few-level quantum mechanical models [6]. This approach opens possibilities for actively controlling molecular dynamics in complex systems through tailored laser pulses.

Conclusion and Research Outlook

Vibrational spectroscopic analysis of **aluminum phthalocyanine chloride**, particularly when combined with computational DFT methods, provides deep insights into the molecular structure, bonding, and intermolecular interactions of this technologically important compound. The distinctive vibrational signatures of Al-N and Al-Cl bonds, coupled with the characteristic phthalocyanine ring vibrations, create a identifiable spectral fingerprint that can be used to monitor aggregation state and environmental effects.

Future research directions include further refinement of computational models to better simulate solid-state and solution environments, development of more sophisticated nanoparticle carriers to control aggregation in biological systems, and exploitation of coherent control strategies to manipulate optical properties for advanced applications. The integration of vibrational spectroscopy with other techniques such as solid-state NMR and ultrafast laser spectroscopy will continue to provide multidimensional insights into the structure-function relationships of AlPcCl and related metallophthalocyanines.

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